(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
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Overview
Description
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[310]hexane-3-carboxamide is a complex organic compound with a unique structure This compound is characterized by its adamantyl group, which is a tricyclic hydrocarbon, and a bicyclic hexane ring The presence of an amino group and a carboxamide group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Formation of the Bicyclic Hexane Ring: This step involves cyclization reactions that form the bicyclic structure.
Coupling Reactions: The final step involves coupling the adamantyl group with the bicyclic hexane ring, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
- (1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
- (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of the adamantyl group and the bicyclic hexane ring provides a rigid and stable structure, which is not commonly found in other compounds. This rigidity and stability contribute to its unique reactivity and interaction with biological targets.
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9?,10?,11-,12-,13-,14+,17?,18?/m0/s1 |
InChI Key |
ICGHSWPMUQQJJL-ZWUKIIEQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Origin of Product |
United States |
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